![molecular formula C18H21Br2N3O4S2 B2411774 4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide CAS No. 548449-30-5](/img/structure/B2411774.png)
4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide
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Description
4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that has been synthesized using various methods. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Scientific Research Applications
Gastroprotective Properties
Ebrotidine, a compound with a structural similarity to 4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide, has demonstrated significant gastroprotective properties. Its cytoprotective effects are attributed to enhancing the physicochemical characteristics of mucus gel, increasing mucus gel dimension, viscosity, and hydrophobicity. Additionally, ebrotidine promotes the synthesis and secretion of sulfo- and sialomucins, essential for maintaining gastric mucosal integrity. The drug also boosts the gastric mucosal expression of integrin receptors, crucial for mucosal repair and the maintenance of mucosal integrity (Slomiany, Piotrowski, & Slomiany, 1997).
Anti-Helicobacter pylori Activities
In addition to its gastroprotective properties, ebrotidine has exhibited potent anti-Helicobacter pylori activities. This includes potent anti-H. pylori activity alone and a strong potentiating effect on the efficacy of antimicrobial agents commonly used for H. pylori eradication. Ebrotidine also shows a strong inhibitory effect on H. pylori urease activity, exceeding the efficacy of other drugs such as ranitidine and omeprazole. The drug's capability to counteract the disruptive effects of H. pylori lipopolysaccharide on the integrity of the gastric epithelium underscores its potential in treating gastric diseases caused by H. pylori (Slomiany, Piotrowski, & Slomiany, 1997).
Synthesis and Applications in Manufacturing
2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, showcases the application of bromo-substituted compounds in the pharmaceutical manufacturing process. This compound is synthesized using a practical pilot-scale method, highlighting the importance of bromo-substituted compounds in industrial-scale chemical synthesis and the production of pharmaceuticals (Qiu, Gu, Zhang, & Xu, 2009).
properties
IUPAC Name |
4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Br2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMUDZPHXVSXOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Br2N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |
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